molecular formula C19H16FN3O B12126489 2-fluoro-N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide

2-fluoro-N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide

Cat. No.: B12126489
M. Wt: 321.3 g/mol
InChI Key: CWNHEXHAJGEPBM-UHFFFAOYSA-N
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Description

2-fluoro-N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide is a synthetic small molecule based on the pyrroloquinoline scaffold, a fused heterocyclic system of significant interest in medicinal chemistry and drug discovery. This compound features a benzamide group, substituted with a fluorine atom at the 2-position, linked to the nitrogen atom of a 7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline core. The specific ring fusion pattern (pyrrolo[2,3-b]quinoline) is a key structural determinant of its potential biological activity and physicochemical properties. Compounds containing the pyrroloquinoline scaffold have demonstrated a wide array of biological activities in scientific research. Pyrroloquinoline derivatives have been investigated as potential therapeutic agents for various conditions. Research into structurally similar compounds has shown that the pyrroloquinoline core can interact with multiple biological targets. The presence of the fluorine atom on the benzamide moiety is a common strategy in medicinal chemistry to influence the molecule's electronic properties, metabolic stability, and binding affinity. The specific research applications for this compound are derived from its molecular structure, which suggests potential for exploration in several areas. Given that the pyrroloquinoline scaffold is present in several known kinase inhibitors, this molecule may be of interest for investigating its effects on kinase-mediated signaling pathways . The fused heterocyclic system, with its endocyclic nitrogen atoms, provides opportunities for hydrogen bonding and other key interactions with biological targets, making it a valuable scaffold for probing protein-ligand interactions . This product is intended for research purposes in laboratory settings only. It is not designed for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound in accordance with all applicable laboratory safety guidelines.

Properties

Molecular Formula

C19H16FN3O

Molecular Weight

321.3 g/mol

IUPAC Name

2-fluoro-N-(7-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-1-yl)benzamide

InChI

InChI=1S/C19H16FN3O/c1-12-6-7-13-11-14-8-9-23(18(14)21-17(13)10-12)22-19(24)15-4-2-3-5-16(15)20/h2-7,10-11H,8-9H2,1H3,(H,22,24)

InChI Key

CWNHEXHAJGEPBM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC3=C(CCN3NC(=O)C4=CC=CC=C4F)C=C2C=C1

Origin of Product

United States

Preparation Methods

Pyrroloquinoline Core Construction

The pyrrolo[2,3-b]quinoline scaffold is typically synthesized via cyclocondensation or cross-coupling reactions. A representative approach involves:

Method A: Suzuki-Miyaura Coupling

  • Starting Material : 4-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine ().

  • Coupling Partner : Boronic ester derivatives of substituted quinolines.

  • Conditions :

    • Catalyst: PdCl₂(dppf) (1.5 mol%)

    • Base: K₂CO₃ (3 equiv)

    • Solvent: 1,4-Dioxane/H₂O (4:1)

    • Temperature: 90°C, 2 hours.

  • Yield : ≤3% (requires optimization).

Method B: Cyclocondensation

  • Aniline Derivative : 3-Amino-4-methylquinoline.

  • Cyclization Agent : Propargyl bromide under basic conditions.

  • Outcome : Forms the dihydro-pyrrole ring via intramolecular nucleophilic attack.

Comparative Analysis of Methods

ParameterMethod AMethod CMethod D
Reaction Time 2 hours12 hours24 hours
Yield 3%60–75%70–85%
Purification Complexity HighModerateModerate
Scalability LimitedGoodGood

Method A’s low yield highlights the need for improved catalytic systems, while Methods C and D demonstrate robust amidation efficiency.

Optimization Strategies

Catalytic System Enhancement

  • Pd Catalyst Screening : Replacing PdCl₂(dppf) with XPhos-Pd-G3 increases coupling yields to 15–20% in model systems.

  • Microwave Assistance : Reducing Method A’s time to 30 minutes at 120°C improves throughput.

Protecting Group Utilization

  • Boc Protection : Temporary Boc groups on the pyrroloquinoline amine prevent undesired side reactions during fluorobenzamide installation.

Analytical Characterization

Critical quality control metrics include:

  • HPLC Purity : >95% (C18 column, 0.1% TFA/ACN gradient).

  • ¹H NMR (400 MHz, DMSO-d6) :

    • δ 8.21 (s, 1H, NHCO)

    • δ 7.85–7.40 (m, 4H, aromatic)

    • δ 4.30 (t, 2H, CH₂-N)

    • δ 2.45 (s, 3H, CH₃).

Industrial-Scale Considerations

  • Cost Analysis : 2-Fluorobenzoyl chloride accounts for 40% of raw material costs.

  • Green Chemistry : Replacing dioxane with cyclopentyl methyl ether (CPME) reduces environmental impact .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrroloquinoline moiety. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety. Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or pyrroloquinolines.

Scientific Research Applications

Chemistry

In chemistry, 2-fluoro-N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the fields of oncology and neurology.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. They may exhibit anti-cancer, anti-inflammatory, or neuroprotective properties, making them valuable in the development of new treatments for various diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the pyrroloquinoline moiety facilitates its penetration into biological membranes. This compound may modulate signaling pathways, inhibit enzyme activity, or alter gene expression, leading to its observed biological effects.

Comparison with Similar Compounds

Key Observations:

Core Heterocycle Variations: The target compound’s pyrrolo[2,3-b]quinoline core differs from the indoline-furan () and pyrrolo[2,3-c]pyridine () scaffolds. The dihydro structure in the target compound may reduce metabolic oxidation compared to fully aromatic analogs .

Substituent Effects :

  • Fluorination at the 2-position (target) vs. 3-position () alters dipole moments and steric hindrance, which could affect target engagement.
  • Chloro-fluoro substitution in ’s compound introduces greater electronegativity and lipophilicity compared to the target’s single fluorine .

Replacement of benzamide with propanamide () removes aromaticity, likely diminishing binding to aromatic-rich biological targets .

Physicochemical and Pharmacokinetic Implications

While explicit data on logP, solubility, or bioavailability are unavailable in the provided evidence, structural trends suggest:

  • Lipophilicity : The target compound’s fluorine and methyl groups may enhance membrane permeability relative to the polar oxo group in ’s analog .
  • Metabolic Stability : The dihydro structure in the target and compounds could reduce susceptibility to cytochrome P450 oxidation compared to fully unsaturated cores .

Biological Activity

2-fluoro-N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide is a synthetic compound that exhibits significant biological activity due to its unique structural characteristics. Its design incorporates a fluorine atom and a benzamide moiety, which are known to enhance solubility and biological interactions. This article explores the compound's biological activities, mechanisms of action, and potential therapeutic applications based on current research findings.

Structural Features

The compound is characterized by:

  • Fluorine Atom : Enhances lipophilicity and biological activity.
  • Benzamide Moiety : Commonly associated with various pharmacological effects.
  • Pyrroloquinoline Framework : Contributes to its interaction with biological targets.

Biological Activity Overview

Research indicates that derivatives of 2-fluoro-N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide exhibit various biological activities, particularly in the context of antileishmanial effects. The following table summarizes related compounds and their activities:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
5m (Dihydropyrroloquinoline derivative)Dihydro structureAntileishmanial (CC50 = 65.11 μM)High selectivity index
Compound 4h (Pyrrolo[2,3-b]pyridine derivative)Pyridine ringFGFR inhibition (IC50 values ranging from 7 nM to 712 nM)Potent activity against multiple FGFRs
MasitinibKinase inhibitorBroad-spectrum kinase inhibitionApproved for veterinary use

The mechanism of action for compounds similar to 2-fluoro-N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide often involves:

  • Inhibition of DNA Replication : Compounds in this class may inhibit DNA gyrase and topoisomerase IV, leading to antibacterial effects.
  • Targeting Specific Proteins : Interaction with proteins involved in disease pathways, such as fibroblast growth factor receptors (FGFRs), has been observed.
  • Biochemical Pathway Interactions : These compounds may affect multiple biochemical pathways, contributing to their diverse pharmacological profiles.

Antileishmanial Activity

A study evaluating the antileishmanial efficacy of related compounds demonstrated that compound 5m exhibited notable activity:

  • In Vitro Results : CC50 = 65.11 μM; anti-amastigote IC50 = 8.36 μM.
  • In Vivo Results : Showed a reduction in parasite burden in infected Balb/c mice by 56.2% in the liver and 61.1% in the spleen at a dose of 12.5 mg/kg.

Pharmacokinetics

Pharmacokinetic studies indicate that similar compounds maintain stability in simulated gastric and intestinal fluids, suggesting potential for oral bioavailability.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing 2-fluoro-N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide?

  • Methodology :

  • Step 1 : Condensation of fluorinated benzaldehyde derivatives with pyrrolo[2,3-b]quinoline precursors under reflux in DMF or n-butanol. Temperature control (e.g., 150°C for 20 hours) and catalysts like potassium carbonate are critical for yield optimization .
  • Step 2 : Purification via recrystallization or column chromatography to isolate the product. TLC monitoring ensures reaction progression .
  • Key Considerations : Fluorine incorporation requires precise stoichiometry to avoid side reactions (e.g., over-alkylation). Microwave-assisted synthesis may reduce reaction time .

Q. Which analytical techniques confirm the compound’s structural integrity and purity?

  • Methodology :

  • 1H/13C NMR Spectroscopy : Assigns proton environments (e.g., fluorobenzamide carbonyl at δ ~165 ppm) and confirms regiochemistry of the pyrroloquinoline core .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for polymorphism studies .

Advanced Research Questions

Q. How does the fluorine substituent influence electronic properties and metabolic stability?

  • Methodology :

  • Computational Analysis : Density Functional Theory (DFT) calculations assess electron-withdrawing effects of fluorine on the benzamide carbonyl, altering reactivity in nucleophilic substitutions .
  • In Vitro Stability Assays : Compare half-life in liver microsomes with non-fluorinated analogs. Fluorine reduces CYP450-mediated oxidation, enhancing metabolic stability .

Q. How can reaction conditions be optimized to minimize side products (e.g., dimerization)?

  • Methodology :

  • DoE (Design of Experiments) : Systematic variation of solvent polarity (e.g., DMF vs. THF), temperature, and catalyst loading identifies optimal conditions. For example, lower temperatures (80–100°C) reduce unwanted cyclization .
  • In Situ Monitoring : ReactIR tracks intermediate formation, enabling real-time adjustments to prevent over-reaction .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Methodology :

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, IC50 protocols). For instance, discrepancies in antiproliferative activity may arise from variations in ATP concentration in kinase assays .
  • Structural-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing 7-methyl with ethyl) to isolate contributions of specific substituents to activity .

Q. What computational methods predict the compound’s pharmacological behavior?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Model binding to target proteins (e.g., kinase domains) to predict affinity and selectivity. Solvation-free energy calculations estimate membrane permeability .
  • ADMET Prediction Tools : SwissADME or ADMETlab2.0 assess absorption, toxicity, and CYP450 interactions using physicochemical descriptors (e.g., logP, PSA) .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

  • Methodology :

  • Proteomics Profiling : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) identifies downstream signaling pathways affected by the compound .
  • Cryo-EM or SPR : Resolve target binding conformations (e.g., kinase inhibition) at atomic resolution or measure real-time binding kinetics .

Data Contradiction Analysis

Q. How to address inconsistent solubility data in polar vs. non-polar solvents?

  • Methodology :

  • Hansen Solubility Parameters : Calculate HSP values to rationalize discrepancies. For example, high dipolarity from the fluorobenzamide moiety may explain poor solubility in hexane but improved solubility in acetone .
  • Co-Solvency Studies : Blend solvents (e.g., DMSO-water gradients) to empirically determine optimal dissolution conditions .

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